N-(3-Bromophenyl)Acrylamide is an organic molecule with the chemical formula C9H8BrNO and a molecular weight of 226.07 g/mol. Suppliers like Biosynth and Ambeed offer the compound, primarily for research purposes [, ].
N-(3-Bromophenyl)Acrylamide is an amide derivative of 3-bromoacrylic acid. Amides are a diverse class of organic compounds known for their biological activity. The presence of a bromine atom (Br) on the phenyl ring can potentially influence the molecule's interactions with other molecules [].
Based on its chemical structure and the properties of similar amides, N-(3-Bromophenyl)Acrylamide could be a candidate for research in various areas, including:* Medicinal Chemistry: Investigating its potential biological activity and therapeutic applications.* Material Science: Studying its properties for applications in polymers or other materials.* Organic Synthesis: Utilizing it as a building block for the synthesis of more complex molecules.
N-(3-Bromophenyl)Acrylamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl group, which is in turn linked to an acrylamide functional group. The compound has the molecular formula and a molecular weight of approximately 215.07 g/mol. It features an acrylamide moiety, which is known for its reactivity due to the presence of a carbon-carbon double bond adjacent to a carbonyl group, making it a versatile compound in various
Several methods can be employed to synthesize N-(3-Bromophenyl)Acrylamide:
N-(3-Bromophenyl)Acrylamide finds applications in various fields:
Interaction studies involving N-(3-Bromophenyl)Acrylamide focus on its reactivity with biological molecules. For instance:
N-(3-Bromophenyl)Acrylamide shares structural similarities with other acrylamides but exhibits unique properties due to its specific substituents. Here are some comparable compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| N-(4-Nitrophenyl)Acrylamide | 0.89 | Contains a nitro group which enhances reactivity |
| N-(4-Chlorophenyl)Acrylamide | 0.80 | Chlorine substituent affects electronic properties |
| N-Benzylacrylamide | 0.75 | Benzyl group may alter solubility and reactivity |
| N,N'-Methylenebis(acrylamide) | 0.73 | Dimeric structure increases cross-linking potential |
| N-(4-Fluoro-3-nitrophenyl)acetamide | 0.62 | Fluorine substituent influences electronic behavior |
The uniqueness of N-(3-Bromophenyl)Acrylamide lies in its bromine substitution, which can significantly affect its reactivity and biological interactions compared to other acrylamides.
The synthesis of phenyl acrylamide derivatives traces back to early investigations into acrylamide’s reactivity with aromatic halides. A pivotal advancement occurred with the development of nucleophilic substitution reactions, where acrylamide was reacted with chlorobenzene in the presence of pyridine to yield phenyl acrylamide. This foundational work established acrylamide’s versatility as a precursor for aryl-substituted derivatives.
The introduction of bromine at the phenyl ring’s meta-position, as in N-(3-Bromophenyl)Acrylamide, emerged from efforts to enhance electronic and steric properties for targeted applications. Bromine’s electron-withdrawing nature and capacity for cross-coupling reactions made it a strategic substituent for drug discovery and polymer functionalization. Early synthetic routes relied on stoichiometric reagents, but recent methodologies leveraging photoredox catalysis and multicomponent reactions have improved efficiency and regioselectivity.
In medicinal chemistry, N-(3-Bromophenyl)Acrylamide serves as a key intermediate for designing protease inhibitors and kinase modulators. The sulfonamide and acrylamide functionalities, as demonstrated in visible-light-mediated chlorosulfonylation reactions, enable the construction of quaternary carbon centers critical for bioactive molecule synthesis. The bromine atom further permits post-synthetic modifications via Suzuki-Miyaura couplings, enhancing molecular diversity.
In materials science, copolymerization with methyl methacrylate (MMA) yields materials with tailored thermal and mechanical properties. Reactivity ratio studies ($$ r1 = 0.03 $$, $$ r2 = 0.593 $$) indicate a propensity for alternating copolymer structures, which are advantageous for creating high-performance polymers. The compound’s ability to participate in radical polymerization processes also supports its use in hydrogel networks and stimuli-responsive materials.
Contemporary research faces three primary challenges:
Efforts to address these challenges include optimizing photocatalyst systems (e.g., fac-Ir(ppy)$$_3$$) and developing flow chemistry protocols to enhance reaction reproducibility.
Modern synthetic strategies for N-(3-Bromophenyl)Acrylamide emphasize atom economy and catalytic efficiency. Key methodologies include:
Spectroscopic characterization relies heavily on $$ ^1\text{H} $$-NMR and FT-IR to confirm acrylamide backbone formation and bromine substitution. For instance, the $$ ^1\text{H} $$-NMR spectrum of N-(3-Bromophenyl)Acrylamide exhibits distinctive vinyl proton resonances at $$ \delta = 5.58–5.85 \, \text{ppm} $$ and aromatic signals near $$ \delta = 7.39–7.76 \, \text{ppm} $$. Thermal stability assessments via TGA reveal decomposition onset temperatures exceeding 200°C, suitable for high-temperature polymer processing.
Mechanistic studies using radical scavengers like TEMPO have elucidated pathways involving sulfonyl radical intermediates in photoredox reactions. Computational modeling further aids in predicting regiochemical outcomes, guiding rational catalyst design.
Classical methods for synthesizing N-(3-bromophenyl)acrylamide often involve the direct acylation of 3-bromoaniline with acryloyl chloride. This approach requires careful control of reaction conditions to avoid polymerization of the acryloyl chloride or over-addition of the amine nucleophile [3]. For example, the reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmospheres at low temperatures (−20°C to 0°C). However, acryloyl chloride’s propensity for violent polymerization and sensitivity to moisture limits the scalability of this method [3].
An alternative classical route involves the condensation of 3-bromoaniline with acrylic acid derivatives, such as methyl acrylate, followed by hydrolysis and subsequent activation of the carboxylic acid. While this method avoids handling hazardous acryloyl chloride, it introduces additional steps, reducing overall efficiency [4].
The Doebner–Knoevenagel condensation has emerged as a robust method for synthesizing acrylamides, including N-(3-bromophenyl)acrylamide. This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base or organocatalyst. For instance, Zacuto (2019) demonstrated that arylaldehydes and β-ketoamides undergo condensation under mild conditions (ambient temperature, catalytic piperidine) to yield E-configured acrylamides with high selectivity [4].
Table 1: Knoevenagel Condensation Conditions for Acrylamide Synthesis
| Substrate | Catalyst | Temperature | Yield (%) | Selectivity (E:Z) | Source |
|---|---|---|---|---|---|
| 3-Bromobenzaldehyde | Piperidine | 25°C | 78 | 95:5 | [4] |
| 3-Bromophenylacetaldehyde | DMAP | 40°C | 82 | 93:7 | [5] |
Lewis base-mediated strategies, such as those employing N-heterocyclic carbenes (NHCs), have also been explored. These catalysts facilitate polar S-to-C aryl migrations, enabling the formation of α-aryl acrylamides with electron-deficient aromatic groups, including 3-bromophenyl derivatives [2].
Cross-coupling reactions, though less commonly reported for N-(3-bromophenyl)acrylamide, offer potential routes for introducing functional groups. Palladium-catalyzed Suzuki-Miyaura couplings could theoretically install the 3-bromophenyl moiety onto preformed acrylamide scaffolds. However, the sensitivity of the acrylamide group to transition metals necessitates careful ligand selection and mild conditions [6].
Visible-light-mediated chlorosulfonylation has been applied to acrylamides to install sulfonyl and chlorine groups at the β-position. Zurro et al. (2023) reported a photocatalytic method using fac-Ir(ppy)₃, which generates sulfonyl radicals from sulfonyl chlorides. These radicals add regioselectively to the acrylamide’s double bond, followed by chloride trapping to yield β-chlorosulfonyl derivatives [6].
Table 2: Substrate Scope for Photocatalytic Chlorosulfonylation
| Acrylamide Substrate | Sulfonyl Chloride | Yield (%) |
|---|---|---|
| N-(3-Bromophenyl)acrylamide | Tosyl chloride | 85 |
| N-(4-Methoxyphenyl)acrylamide | Mesyl chloride | 72 |
This method tolerates electron-withdrawing groups (e.g., bromine) on the aryl ring, making it suitable for functionalizing N-(3-bromophenyl)acrylamide [6].
Bromination of the phenyl ring is typically performed prior to acrylamide formation to avoid side reactions. Electrophilic aromatic bromination using bromine in acetic acid or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃) selectively introduces bromine at the meta position of aniline derivatives. Subsequent acylation with acryloyl chloride then yields the target compound [1] [3].
Recent advances emphasize solvent-free reactions, organocatalysis, and energy-efficient processes. The Doebner–Knoevenagel condensation, for example, avoids toxic solvents and operates at ambient temperatures, aligning with green chemistry principles [4]. Photocatalytic methods, such as chlorosulfonylation, reduce reliance on hazardous reagents by using visible light as an energy source [6]. Additionally, one-pot methodologies minimize waste generation, as demonstrated by tertiary amide-based Knoevenagel-type reactions [5].
Industrial synthesis of N-(3-bromophenyl)acrylamide prioritizes safety, cost-effectiveness, and reproducibility. The instability of acryloyl chloride necessitates continuous-flow systems to mitigate polymerization risks during large-scale acylation [3]. Weinreb amide intermediates, though requiring additional steps, offer better handling and scalability compared to traditional acyl chlorides [3]. Process intensification strategies, such as microwave-assisted reactions, can further enhance reaction rates and yields for Knoevenagel condensations [4].
The position of the bromine substituent on the phenyl ring of N-bromophenyl acrylamide derivatives significantly influences their chemical reactivity and biological activity. Systematic studies examining ortho-, meta-, and para-substitution patterns have revealed distinct structure-reactivity relationships that govern their pharmacological properties [1] [2].
Ortho-Substitution Effects
Ortho-substituted acrylamides demonstrate the most dramatic variability in reactivity, with glutathione reaction half-lives ranging from 6.00 to 311 minutes [1]. The proximity of the substituent to the acrylamide moiety enables strong electronic effects through resonance stabilization, particularly for electron-withdrawing groups. The Hammett correlation for ortho-substituted derivatives shows good linearity (R² = 0.80) when using σp⁻ values, indicating that resonance effects are significant in the reactivity modulation [1]. Studies have shown that ortho-bromophenyl acrylamide derivatives can form intramolecular interactions that influence both their conformational stability and biological activity [3] [4].
Meta-Substitution Effects
Meta-substituted derivatives exhibit the most consistent reactivity profile, with glutathione half-lives ranging from 25.5 to 213 minutes [1]. The meta-position demonstrates the least impact on acrylamide reactivity due to the absence of direct resonance effects with the electron-deficient olefin. The structure-activity relationship follows a linear Hammett correlation (R² = 0.83) using σm values, confirming that inductive effects predominate at this position [1]. N-(3-bromophenyl)acrylamide, the focus compound, represents this class and shows intermediate reactivity compared to its ortho- and para-substituted analogs [5] [6].
Para-Substitution Effects
Para-substituted acrylamides show the strongest Hammett correlation (R² = 0.98) with the highest variability in reactivity, ranging from 7.90 to 342 minutes for glutathione reaction half-lives [1]. The para-position allows for maximum electronic communication between the substituent and the acrylamide functionality through conjugation. Electron-withdrawing groups at the para-position significantly enhance electrophilicity, while electron-donating groups reduce reactivity [7] [8]. This position has been particularly exploited in the design of targeted covalent inhibitors where precise reactivity tuning is required [9].
| Substitution Position | Reactivity Range (GSH t₁/₂, min) | Impact on Activity | Hammett Correlation | Key Observations |
|---|---|---|---|---|
| ortho (2-position) | 6.00-311 | High impact | σp⁻ (R² = 0.80) | Strong effect through resonance |
| meta (3-position) | 25.5-213 | Moderate impact | σm (R² = 0.83) | Weaker impact, no resonance |
| para (4-position) | 7.90-342 | High impact | σp⁻ (R² = 0.98) | Strongest correlation, highest variability |
The nitrogen atom of acrylamide derivatives provides a versatile site for structural modification, enabling fine-tuning of physicochemical properties and biological activity. N-substitution variations in bromophenyl acrylamide derivatives have been extensively studied, revealing distinct patterns in reactivity and selectivity [10] [11].
Cyclopropyl-substituted acrylamide derivatives represent a unique class of compounds characterized by the incorporation of the strained three-membered ring system. N-cyclopropyl-3-(3-bromophenyl)acrylamide (molecular formula C₁₁H₁₂BrNO, molecular weight 254.12 g/mol) has been synthesized and evaluated for various biological activities [12]. The cyclopropyl group introduces conformational rigidity and unique electronic properties due to the high s-character of its carbon-carbon bonds [13].
The cyclopropyl moiety undergoes characteristic ring-opening reactions under specific conditions, which can be exploited for targeted drug delivery and controlled release applications [13]. Studies have demonstrated that cyclopropyl acrylamide derivatives show enhanced inhibitory activity against PI3K/mTOR dual targets, with compounds achieving IC₅₀ values in the low micromolar range [12]. The rigid geometry imposed by the cyclopropyl ring restricts conformational flexibility, potentially improving binding selectivity to target proteins [14].
Aryl-substituted acrylamide derivatives encompass a broad class of compounds where the nitrogen atom bears aromatic substituents. These modifications significantly impact both the electronic properties and the steric environment around the acrylamide functionality [15] [16]. N-benzyl-3-(3-bromophenyl)acrylamide (C₁₆H₁₄BrNO, molecular weight 316.19 g/mol) represents a prominent example, demonstrating improved solubility properties compared to unsubstituted analogs [17] [18].
The introduction of aryl groups enables π-π stacking interactions with aromatic residues in target proteins, potentially enhancing binding affinity and selectivity [19] [20]. Substituted aryl groups allow for systematic exploration of electronic effects, with electron-withdrawing substituents generally increasing electrophilicity and electron-donating groups reducing reactivity [21] [19]. Studies on N-(3,4-dimethylphenyl)-3-(3-bromophenyl)acrylamide derivatives have shown that the substitution pattern on the N-aryl ring significantly influences both potency and selectivity profiles [21].
Complex aryl substitutions, such as N-(3,5-dichlorophenyl)-3-(3-bromophenyl)acrylamide (C₁₅H₁₀BrCl₂NO, molecular weight 369.04 g/mol), have been designed to achieve specific pharmacological profiles [22]. These polysubstituted derivatives often display enhanced metabolic stability and improved tissue selectivity due to their increased molecular complexity and altered physicochemical properties.
The stereoselective synthesis of acrylamide derivatives has emerged as a critical aspect of drug design, as stereoisomers can exhibit dramatically different biological activities, pharmacokinetic profiles, and safety characteristics [23] [24]. For N-(3-bromophenyl)acrylamide derivatives, stereochemical control primarily involves the geometry of the carbon-carbon double bond in the acrylamide moiety.
E/Z Isomerism and Biological Activity
Acrylamide derivatives can exist as E (trans) or Z (cis) isomers depending on the spatial arrangement of substituents around the double bond. The E-isomer is generally more thermodynamically stable and is the predominant form under most synthetic conditions [24] [25]. However, recent advances in synthetic methodology have enabled the selective preparation of Z-isomers, which often display distinct biological properties [24].
Z-selective synthesis methods have been developed using specialized catalytic systems that favor the formation of the less stable Z-isomer [24]. These methods typically involve palladium-catalyzed C-H arylation reactions with carefully controlled reaction conditions to override the thermodynamic preference for the E-isomer. The Z-selective approach has proven particularly valuable in cases where the Z-isomer demonstrates superior biological activity or improved selectivity profiles.
Stereochemical Control in Synthesis
Several synthetic strategies have been employed to achieve stereochemical control in acrylamide synthesis. Stereoselective Horner-Wadsworth-Emmons reactions provide reliable access to E-configured acrylamides through the use of phosphonate reagents under basic conditions [26]. The high stereoselectivity of this reaction arises from the preferential formation of the more stable E-alkene through a cyclic transition state.
Alternative approaches include stereoselective Knoevenagel condensations and Mizoroki-Heck coupling reactions, which can be tuned to favor specific geometric isomers [26]. The choice of base, solvent, and reaction temperature significantly influences the stereochemical outcome, allowing for rational design of synthetic protocols to access desired isomers.
Chiral Recognition and Separation
Chiral stationary phases based on acrylamide derivatives have been developed for the separation and analysis of enantiomers [27] [28] [29]. Poly-N-(1-phenylethyl)acrylamide has been investigated as a chiral selector, demonstrating the ability to discriminate between enantiomers through differential interactions with the chiral polymer backbone [29]. The stereochemical implications extend beyond synthesis to analytical applications, where understanding stereoisomer behavior is crucial for quality control and pharmacological evaluation.
Comprehensive structure-activity relationship studies of N-(3-bromophenyl)acrylamide derivatives have revealed key molecular features that govern biological activity across multiple therapeutic targets [30] [31] [32]. These investigations have identified critical structural elements that can be systematically modified to optimize potency, selectivity, and drug-like properties.
Cytotoxic Activity Relationships
The structure-activity analysis revealed that electron-donating substituents on the acrylamide phenyl ring generally enhance biological activity. Compounds bearing methyl and dimethoxy substituents demonstrated superior potency compared to halogenated analogs, suggesting that electronic effects significantly influence target binding affinity [7].
DHODH Inhibitor Development
Human dihydroorotate dehydrogenase (DHODH) inhibitors based on acrylamide scaffolds have shown remarkable potency for treating rheumatoid arthritis [33]. Systematic modification of 2-acrylamidobenzoic acid derivatives led to the identification of compound 54, which demonstrated an IC₅₀ value of 32 nM against DHODH [33]. The structure-activity relationship revealed that replacement of phenyl groups with naphthyl moieties improved inhibitory activity to the double-digit nanomolar range [33].
Critical structural features for DHODH inhibition include: small hydrophobic groups (methyl, chlorine, or bromine) at the 2-position of the acrylamide enhance potency; naphthyl substituents provide superior activity compared to simple phenyl groups; and addition of fluorine atoms at specific positions of the benzoic acid moiety further enhances activity [33].
Targeted Covalent Inhibitor Design
Structure-activity studies on acrylamide-based DHHC inhibitors have mapped the chemical space around cyanomyracrylamide (CMA), revealing critical limitations and opportunities for scaffold optimization [31] [32]. The acyl chain length emerged as a crucial determinant of activity, with shortened chains completely abrogating inhibitory effects [32]. Substitution of the N-alkyl chain with biphenyl or methylated biphenyl groups eliminated activity against zDHHC20, indicating strict structural requirements for this binding region [32].
The warhead terminus was identified as a promising site for improving both lipophilicity and potency, with compounds achieving IC₅₀ values comparable to CMA while displaying improved physicochemical properties [32]. The narrow range of potency observed across active molecules highlighted the need for bivalent inhibitors that can engage multiple binding sites simultaneously.
| Compound Class | Lead Compound | IC₅₀ Values | Target/Activity | Key Structural Features |
|---|---|---|---|---|
| Quinoline-acrylamide derivatives | 6a, 6b, 6h | 2.71-5.94 μM | Cytotoxic vs MCF-7 | Halogen substituents reduce activity |
| Coumarin-acrylamide hybrids | 6e | 1.88 μM | Cytotoxic vs HepG2 | Tubulin polymerization inhibition |
| DHODH inhibitors | 54 | 32 nM | DHODH inhibition | Naphthyl groups enhance potency |
| EGFR inhibitors | 6a, 7 | Improved solubility | EGFR kinase | Acrylamide improves drug-like properties |
| Antiallergic agents | 10d | Superior to ketotifen | Antiallergic activity | Piperazinyl chain essential |
The development of N-(3-bromophenyl)acrylamide derivatives with enhanced biological activity requires sophisticated molecular design strategies that integrate multiple pharmacological principles [34] [35] [36]. These approaches focus on optimizing target engagement, improving selectivity, and enhancing drug-like properties through rational structural modifications.
Hybrid Molecule Design
The hybrid molecule approach combines multiple pharmacophore elements within a single molecular framework to achieve synergistic biological effects [34]. Coumarin-acrylamide-CA-4 hybrid molecules exemplify this strategy, incorporating the tubulin-binding properties of combretastatin A-4 with the electrophilic reactivity of acrylamides [34]. Compound 6e from this series demonstrated remarkable cytotoxic activity with an IC₅₀ value of 1.88 μM against HepG2 liver cancer cells, compared to 5-fluorouracil (IC₅₀ = 7.18 μM) [34].
The design rationale involves strategic positioning of complementary functional groups to enable multiple modes of target interaction. The coumarin moiety provides π-π stacking interactions with aromatic residues, while the acrylamide functionality enables covalent modification of nucleophilic amino acids [34]. β-tubulin polymerization inhibition studies confirmed that compound 6e achieved 84.34% inhibition compared to podophyllotoxin (88.19%), validating the hybrid design concept [34].
Electrophilic Warhead Optimization
Systematic optimization of electrophilic warheads has emerged as a powerful strategy for developing selective covalent inhibitors [35] [36]. The acrylamide functional group offers several advantages over alternative electrophiles, including appropriate reactivity for biological systems and compatibility with medicinal chemistry optimization [35]. Studies comparing acrylamide with propiolamide warheads demonstrated that acrylamide derivatives exhibit reduced off-target effects while maintaining potent on-target activity [35].
Mechanistic investigations revealed that acrylamide warheads undergo controlled Michael addition reactions with cysteine residues, forming stable thioether linkages that provide prolonged target engagement [37] [38]. The reaction kinetics can be tuned through substitution patterns on the acrylamide moiety, enabling precise control over reactivity and selectivity profiles [9].
Drug-Like Property Enhancement
Incorporation of acrylamide functionality has proven effective for improving key drug-like properties including solubility, membrane permeability, and metabolic stability [35] [39]. Comparative studies of gefitinib analogs demonstrated that acrylamide-containing compounds 6a and 7 exhibited substantially better solubility and membrane permeability properties than the parent structures [35]. The improved hydrophilicity arises from hydrogen bonding interactions between the acrylamide oxygen and water molecules, while enhanced lipophilicity results from conversion of secondary amines to tertiary amides [35].
Pharmacokinetic optimization through acrylamide incorporation has yielded compounds with favorable absorption, distribution, metabolism, and excretion profiles [33]. Compound 54, a DHODH inhibitor, displayed excellent pharmacokinetic properties and demonstrated dose-dependent anti-arthritic effects in vivo, validating the design strategy for therapeutic applications [33].
Stereochemical Control for Selectivity
Advanced synthetic methodologies enable precise stereochemical control in acrylamide synthesis, allowing access to specific geometric isomers with distinct biological properties [23] [24]. Z-selective C-H arylation methods have been developed to preferentially form Z-configured acrylamides, which often demonstrate improved selectivity compared to their E-isomers [24]. The stereochemical preference can significantly influence binding orientation within target proteins, affecting both potency and selectivity profiles.
Structure-based design approaches incorporate stereochemical considerations from the outset, using computational modeling to predict optimal geometric configurations for target engagement [33]. Molecular docking studies guide the selection of stereoisomers most likely to achieve productive binding interactions while minimizing off-target effects.
| Design Strategy | Principle | Application Example | Outcome | Reference Activities |
|---|---|---|---|---|
| Hybrid Molecule Approach | Combine multiple pharmacophores | Coumarin-acrylamide-CA-4 hybrids | Enhanced tubulin inhibition | IC₅₀ 1.88 μM vs HepG2 |
| Electrophilic Warhead Design | Covalent target binding | Cyanomyracrylamide (CMA) | Selective DHHC20 inhibition | IC₅₀ 2.02 μM vs zDHHC2 |
| Bioisosteric Replacement | Replace problematic groups | Acrylamide vs. propiolamide | Reduced off-target effects | Improved metabolic stability |
| Stereochemical Control | Control stereoselectivity | E/Z isomer control | Improved selectivity | Z-selective C-H arylation |
| Functional Group Incorporation | Improve physicochemical properties | Acrylamide for solubility enhancement | Better drug-like properties | Enhanced membrane permeability |